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molecular formula C9H11NO3 B1585105 5-Methoxy-1,3-dimethyl-2-nitrobenzene CAS No. 61019-03-2

5-Methoxy-1,3-dimethyl-2-nitrobenzene

Cat. No. B1585105
M. Wt: 181.19 g/mol
InChI Key: IGRJLJWPPSJVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564640

Procedure details

3,5-dimethyl-4-nitrophenol (33.43 g), methyl p-toluene sulfonate (40.97 g) and K2CO3 (31.79 g) are stirred at reflux in 200 ml of acetone for four and one half hours and then stirred at R.T. overnight. The reaction mixture is filtered to give a dark amber filtrate. The filtrate is concentrated in vacuo to a yellowish brown solid which is dissolved in ethyl acetate washed with saturated aqueous sodium chloride, dried and concentrated in vacuo. The concentrate is distilled (87°-104° C./0.10 mm) to give a yellow waxy looking solid. The solid is dissolved in hot ethanol and recrystallized, M.P. 50°-52° C.
Quantity
33.43 g
Type
reactant
Reaction Step One
Quantity
40.97 g
Type
reactant
Reaction Step One
Name
Quantity
31.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-:10])=[O:9].[CH3:13]C1C=CC(S(C)(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O.C(O)C>[CH3:11][C:6]1[CH:5]=[C:4]([O:12][CH3:13])[CH:3]=[C:2]([CH3:1])[C:7]=1[N+:8]([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
33.43 g
Type
reactant
Smiles
CC=1C=C(C=C(C1[N+](=O)[O-])C)O
Name
Quantity
40.97 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)C
Name
Quantity
31.79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at R.T. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to give a dark amber filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo to a yellowish brown solid which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The concentrate is distilled (87°-104° C./0.10 mm)
CUSTOM
Type
CUSTOM
Details
to give a yellow waxy
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C(C=C(C1[N+](=O)[O-])C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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